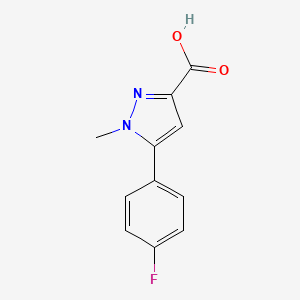

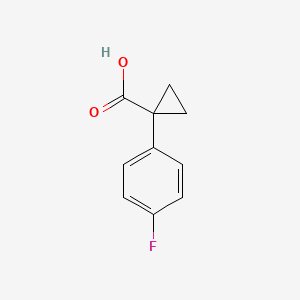

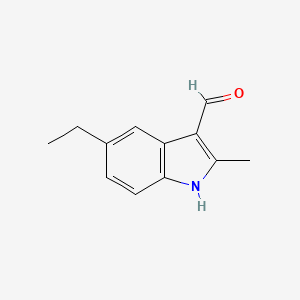

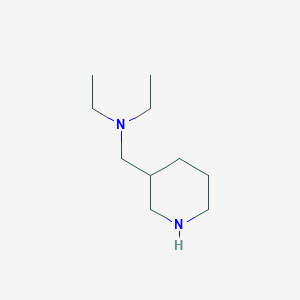

![molecular formula C9H9ClOS B1309062 4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボニルクロリド CAS No. 65361-26-4](/img/structure/B1309062.png)

4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボニルクロリド

概要

説明

“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .科学的研究の応用

医薬品中間体

化合物4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボニルクロリドは、医薬品の活性中間体として使用されます。 これは、A1アデノシン受容体におけるアゴニスト活性のアロステリックエンハンサー(AE)など、さまざまな医薬品剤の合成に関与しています .

銅(II)錯体形成

4,5,6,7-テトラヒドロベンゾ[b]チオフェンのアミノカルボキシアルキル誘導体とサリチルアルデヒドの縮合から得られた潜在的な三座シッフ塩基(HSAT)は、一連の銅(II)錯体を形成することが報告されています .

抗がん剤

4,5,6,7-テトラヒドロベンゾ[b]チオフェンの誘導体を使用して、特に大腸がん(CRC)を標的とする新しい抗がん剤の開発に関する研究が行われています。 これには、カルバメート、アミド、アセトアミド、環状イミド、フォルマミジン、およびシッフ塩基の合成と特性評価が含まれます .

アポトーシス誘導剤

この化合物は、アポトーシス誘導剤を作成するための多成分合成プロセスで使用されてきました。 たとえば、エチル2-アミノ-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボキシレートを合成し、次にエチルイソチオシアネートと反応させてベンゾ[4,5]チエノ[2,3-d][1,3]チアジン-4-オンを生成しました .

作用機序

Target of Action

The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .

Mode of Action

The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .

Biochemical Pathways

The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.

Result of Action

The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.

将来の方向性

The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .

生化学分析

Biochemical Properties

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of thienopyrimidine derivatives and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used in the preparation of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon cyclization yields 2-(2-thienyl)-5,6,7,8-tetrahydrobenzo[b]-thieno[2,3-d]-4H-3,1-oxazin-4-one . These interactions are crucial for the development of new pharmaceuticals and therapeutic agents.

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential in inducing apoptosis in cancer cells, thereby reducing cell viability and tumor mass . Additionally, it affects the expression of key regulatory genes and proteins involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, certain derivatives of this compound have been identified as inhibitors of PDK1 and LDHA enzymes, which are involved in glucose metabolism and cancer cell proliferation . These interactions lead to changes in gene expression and cellular behavior, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as reducing tumor growth and modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. For example, its interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels are important considerations in its biochemical analysis.

Transport and Distribution

The transport and distribution of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by organic anion transporters, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is essential for optimizing its use in drug development.

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXZYCKYJSHECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424508 | |

| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65361-26-4 | |

| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

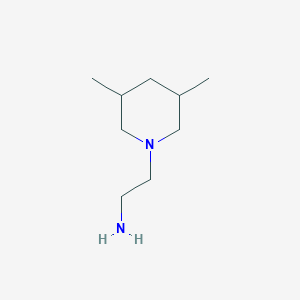

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)